Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate
Description
Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring fused with a phenyl group substituted with a benzyloxy moiety at the para position. The isoxazole core (a five-membered ring containing one oxygen and one nitrogen atom) is esterified at the 3-position with a methyl carboxylate group.
The benzyloxy group may be introduced through nucleophilic substitution or protective group strategies, as seen in compounds like 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 5-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-18(20)16-11-17(23-19-16)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
OLNOOWNJWWOLPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate generally follows a multi-step approach:
- Preparation of the substituted acetophenone intermediate bearing the benzyloxy group.
- Formation of the isoxazole ring via cyclization reactions, often involving hydroxylamine derivatives.
- Esterification or direct use of methyl ester intermediates to furnish the final compound.
Specific Preparation Procedures
Preparation via Substituted Acetophenone and Cyclization (Patent CN101580495A)
A detailed preparation method is described in a Chinese patent (CN101580495A), which involves the following key steps:
Synthesis of 3-nitro-4-hydroxyacetophenone : This intermediate is prepared as a starting material (details referenced to Example 1 in the patent).
Alkylation to form 3-nitro-4-benzyloxyacetophenone :
- Reactants: 3-nitro-4-hydroxyacetophenone (5.00 g, 27.60 mmol), anhydrous potassium carbonate (11.40 g, 82.90 mmol), potassium iodide (0.27 g, 1.38 mmol), benzyl chloride (6.4 mL, 55.20 mmol), and DMF (50 mL).
- Conditions: Stirring at 65°C for 20 min before adding benzyl chloride, then continuing reaction at 65°C for 3 hours.
- Workup: Reaction mixture poured into water (300 mL), solids filtered and recrystallized from ethyl acetate.
- Yield: 66.8%, melting point 132.7–134.7°C.
Subsequent cyclization and functional group transformations lead to the formation of the isoxazole ring and the methyl ester functionality to yield the target compound.
This method highlights the importance of the benzyloxy group installation via nucleophilic substitution on the hydroxyacetophenone precursor, followed by ring closure to form the isoxazole core.
Cyclization Using Hydroxylamine and Chalcone Derivatives
Another approach, extrapolated from related isoxazole syntheses, involves the reaction of chalcone intermediates with hydroxylamine hydrochloride under reflux conditions:
- Chalcones bearing aryl and benzyloxy substituents are synthesized by aldol condensation of aromatic aldehydes and acetophenones.
- The chalcone is then treated with hydroxylamine hydrochloride and sodium acetate in methanol with catalytic acetic acid.
- Reflux for 10–12 hours, followed by isolation of the isoxazole product by crystallization.
- This method allows for the formation of 3-aryl-5-[4-(benzyloxy)phenyl]isoxazole derivatives, which can be esterified or directly used as methyl esters.
Direct Esterification and Functional Group Transformations
In some cases, methyl esters of isoxazole carboxylic acids are prepared via Fischer esterification or other esterification methods using acidic catalysts such as aluminum chloride or sulfuric acid. These esters can then be further functionalized to introduce the benzyloxy substituent or other aromatic groups.
Data Table: Representative Preparation Conditions and Yields
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylic acid |
| Basic Hydrolysis | NaOH (aq), heat | Sodium salt of the carboxylic acid |
This transformation is common in ester chemistry and aligns with general reactivity patterns observed in isoxazole esters .
Reduction of the Isoxazole Ring
The isoxazole ring can undergo hydrogenation to form dihydroisoxazole or fully saturated oxazole derivatives, depending on reaction conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Partial Reduction | H₂, Pd/C (ambient pressure) | 4,5-Dihydroisoxazole derivative |
| Full Reduction | H₂, Raney Ni (high pressure) | Oxazole derivative |
Reduction modifies the heterocycle’s aromaticity, potentially altering its biological interactions .
Benzyloxy Group Deprotection
The benzyl ether group can be cleaved via catalytic hydrogenolysis, yielding a phenol derivative.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C, ethanol | 5-[4-Hydroxyphenyl]isoxazole-3-carboxylate |
This reaction is pivotal for generating intermediates for further functionalization .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring attached to the isoxazole may undergo EAS at the para position (relative to the benzyloxy group). Common reactions include nitration or halogenation.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-[4-(Benzyloxy)-3-nitrophenyl]isoxazole-3-carboxylate |
| Bromination | Br₂, FeBr₃ | 5-[4-(Benzyloxy)-3-bromophenyl]isoxazole-3-carboxylate |
Substituents on the phenyl ring can influence regioselectivity and reaction rates .
Nucleophilic Substitution at the Isoxazole Ring
The isoxazole’s electron-deficient nature allows nucleophilic attack at specific positions. For example:
-
C-5 Position : Reactions with amines or thiols may occur under basic conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amination | NH₃, K₂CO₃, DMF | 5-[4-(Benzyloxy)phenyl]-3-(methylcarbamoyl)isoxazole |
Oxidation Reactions
Oxidation of the benzyloxy group or methyl ester is less common but could proceed under strong oxidizing agents:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Benzylic Oxidation | KMnO₄, H₂O, heat | 5-[4-(Benzoyloxy)phenyl]isoxazole-3-carboxylate |
Key Considerations and Limitations
-
Structural Analog Data : Insights are derived from structurally related compounds (e.g., dihydroisoxazoles and anti-TB isoxazole esters ).
-
Reagent Compatibility : The benzyloxy group’s stability under acidic/basic conditions must be verified experimentally.
-
Regioselectivity : Substituents on the phenyl ring may direct electrophilic or nucleophilic attacks.
Scientific Research Applications
Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The isoxazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to desired biological effects .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Key analogues include:
Key Observations :
- Benzyloxy vs. Ethoxycarbonyl : The benzyloxy group in the target compound enhances lipophilicity compared to the ethoxycarbonyl group in , which may improve membrane permeability in bioactive contexts.
- Halogenation : Bromophenyl derivatives (e.g., ) are often used in cross-coupling reactions, whereas trifluoromethyl groups () improve metabolic stability and electronegativity.
Ester Group Variations
The choice of ester (methyl vs. ethyl) affects solubility and metabolic stability:
Key Observations :
- Methyl esters (target compound) are typically more hydrolytically stable than ethyl esters, which may undergo faster enzymatic cleavage in vivo.
- Ethyl esters (e.g., ) offer better solubility in organic solvents, facilitating synthetic modifications.
Biological Activity
Methyl 5-[4-(benzyloxy)phenyl]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique isoxazole ring structure substituted with a benzyloxy group, which enhances its solubility and biological activity. The presence of the carboxylate moiety is crucial for its interaction with biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, altering their activity. For example, studies indicate that derivatives of isoxazole compounds can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are critical in inflammatory processes .
- Receptor Modulation : It can modulate receptor activity, impacting various signaling pathways. This modulation may lead to anti-inflammatory and anticancer effects.
Anti-inflammatory Properties
Research has demonstrated that isoxazole derivatives exhibit significant anti-inflammatory activities. This compound has been studied for its potential to reduce inflammation through the inhibition of COX enzymes, which play a pivotal role in the inflammatory response .
Anticancer Activity
The compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to the structural features that allow it to interact with microbial targets .
Research Findings and Case Studies
Several studies provide insights into the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of the benzyloxy group enhances solubility and biological interactions, while variations in the carboxylic acid moiety can affect enzyme binding affinity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate, and how can purity be optimized?
- Methodology : A typical synthesis involves a multi-step reaction starting with the condensation of hydroxylamine with a substituted benzaldehyde derivative to form the isoxazole ring, followed by benzylation and esterification. For example, analogous isoxazole derivatives have been synthesized via cyclization reactions using trichlorotriazine as a coupling agent under anhydrous conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How should researchers characterize the structure of this compound using spectroscopic techniques?
- Methodology :
- NMR : Use and NMR to confirm the benzyloxy group (δ ~5.0 ppm for OCHPh), isoxazole protons (δ 6.5–8.5 ppm), and ester carbonyl (δ ~165 ppm in ) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (expected m/z ~351.3 for CHNO) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond lengths and angles, particularly the planarity of the isoxazole ring and dihedral angles between substituents .
Q. What are the critical safety protocols for handling and storing this compound?
- Methodology :
- Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry, ventilated area to prevent hydrolysis of the ester group .
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (P260, P264). Avoid contact with oxidizing agents (P220) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Analog Synthesis : Modify the benzyloxy group (e.g., substitute with halogen or methoxy groups) and the ester moiety (e.g., replace methyl with ethyl or tert-butyl).
- Activity Assays : Test analogs against target enzymes (e.g., MAPK) using kinase inhibition assays (IC determination) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, focusing on hydrogen bonding and hydrophobic contacts .
Q. What strategies are effective in evaluating the metabolic stability of this compound in vitro?
- Methodology :
- Microsomal Incubation : Incubate with rat/human liver microsomes (37°C, NADPH system) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance .
- CYP Inhibition Assays : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
Q. How can researchers investigate the compound’s interaction with biological targets using biophysical techniques?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., MAPK) on a sensor chip and measure binding kinetics (, , ) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
- Fluorescence Polarization : Track changes in ligand mobility upon binding to fluorescently labeled proteins .
Q. What are the key considerations for analyzing conflicting data in stability studies under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (HO) conditions at 40–60°C. Monitor degradation products via UPLC-PDA.
- Statistical Validation : Use ANOVA to compare degradation rates across conditions and identify outliers. Replicate experiments to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
